
4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylaniline is a monocyclic aromatic amine that is widely present in a variety of sources including tobacco, dyes, combustion products, and suspended particulates . It’s commonly used in the manufacture of dyes .
Synthesis Analysis
The synthesis of compounds similar to “4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione” often involves complex chemical reactions. For instance, 3,5-Dimethylaniline has been used in the synthesis of chiral packing materials for high-performance liquid chromatography .Molecular Structure Analysis
While specific structural analysis for “4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione” is not available, studies on similar compounds suggest that the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .Chemical Reactions Analysis
3,5-Dimethylaniline and its metabolites form superoxides, resulting in apoptosis or oncogenesis . In contrast, 2,4- and 3,5-dimethylaniline would be extensively activated via fast N-hydroxylation of their amino groups resulting in possible haematotoxicity .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethylaniline include a liquid form, a refractive index of n20/D 1.557 (lit.), a boiling point of 104-105 °C/14 mmHg (lit.), a melting point of 7-9 °C, and a density of 0.972 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis Techniques and Modifications
The synthesis of quinazolinone derivatives, including those related to 4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione, has been explored extensively. For example, a method involving the cyclization of 2-aminoacetophenones with potassium cyanate in acetic acid has been reported for the synthesis of various 2(1H)-quinazolinones, demonstrating the chemical versatility and potential for structural modifications within this family (Bandurco et al., 1987). Similarly, new synthetic routes have been developed for creating 5-hydroxyquinazoline derivatives from functionalized pyrimidines, further expanding the scope of accessible quinazolinone compounds (Komkov et al., 2021).
Biological Activities and Applications
Quinazolinones have been investigated for a variety of biological activities. For instance, certain derivatives have shown potent cardiotonic activity by inhibiting cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III) and displaying positive inotropic activity, indicating potential therapeutic applications in heart failure management (Bandurco et al., 1987). Moreover, the synthesis of novel quinazolinone derivatives has been linked to antimicrobial properties, suggesting their use as antibacterial agents (Norouzi et al., 2022). Additionally, the exploration of substituted quinazolinones has led to compounds with cytotoxic activities, indicating potential applications in cancer therapy (Poorirani et al., 2018).
作用機序
Target of Action
It is known that similar compounds like aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups .
Mode of Action
It is suggested that similar compounds undergo metabolic activation through obligatory n-hydroxylation as well as subsequent conjugation by sulfation and/or acetylation .
Pharmacokinetics
It is known that similar compounds like aniline and its dimethyl derivatives show rapid and extensive metabolic activation in rats . The presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
Safety and Hazards
将来の方向性
While specific future directions for “4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione” are not available, research on similar compounds like 3,5-dimethylaniline suggests potential applications in a variety of diseases with underlying ischemia . Additionally, the chemical upcycling of plastic waste offers a promising opportunity for synthesizing value-added products .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione involves the reaction of 3,5-dimethylaniline with 2,3-dimethoxybenzaldehyde to form 4-(3,5-dimethylanilino)-2,3-dimethoxybenzaldehyde, which is then reacted with thiourea to form the final product.", "Starting Materials": ["3,5-dimethylaniline", "2,3-dimethoxybenzaldehyde", "thiourea"], "Reaction": ["Step 1: React 3,5-dimethylaniline with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst to form 4-(3,5-dimethylanilino)-2,3-dimethoxybenzaldehyde.", "Step 2: Dissolve the 4-(3,5-dimethylanilino)-2,3-dimethoxybenzaldehyde in a suitable solvent and add thiourea to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable period of time to form 4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione.", "Step 4: Isolate the product by filtration or other suitable means and purify as necessary." ] } | |
CAS番号 |
902579-47-9 |
製品名 |
4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
分子式 |
C18H19N3O2S |
分子量 |
341.43 |
IUPAC名 |
4-(3,5-dimethylanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O2S/c1-10-5-11(2)7-12(6-10)19-17-13-8-15(22-3)16(23-4)9-14(13)20-18(24)21-17/h5-9H,1-4H3,(H2,19,20,21,24) |
InChIキー |
DNGSOOKHYAQAMX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)


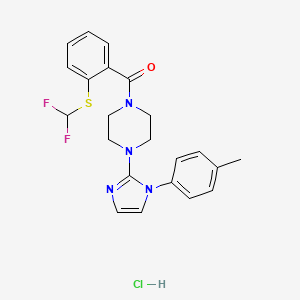
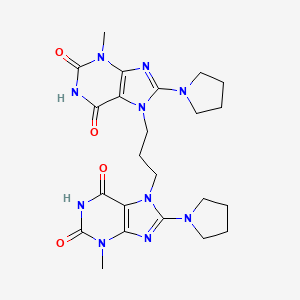
![Imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B2962556.png)
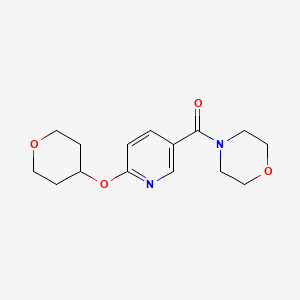
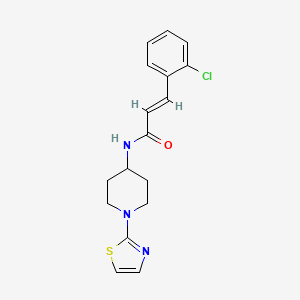

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)
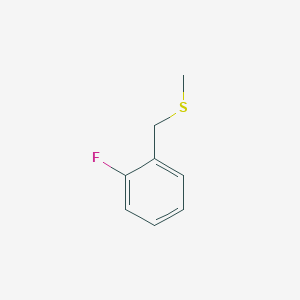

![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)
